2,4-Pentanedione dioxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2157-56-4 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5- |
InChI Key |
WBRYLZHYOFBTPD-PEPZGXQESA-N |
SMILES |
CC(=NO)CC(=NO)C |
Isomeric SMILES |
C/C(=N/O)/C/C(=N\O)/C |
Canonical SMILES |
CC(=NO)CC(=NO)C |
Other CAS No. |
2157-56-4 |
physical_description |
Solid; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Acetylacetone dioxime chemical structure and synonyms
Technical Whitepaper: Acetylacetone Dioxime – Structural Dynamics, Synthesis, and Applications
Executive Summary
Acetylacetone dioxime (2,4-Pentanedione dioxime) is a versatile bidentate ligand and organic intermediate derived from the condensation of acetylacetone with hydroxylamine.[1][2] While often overshadowed by its vicinal analog dimethylglyoxime, acetylacetone dioxime possesses unique structural flexibility due to its methylene bridge, allowing for distinct coordination geometries with transition metals. This guide provides a definitive technical analysis of its chemical structure, validated synthesis protocols, and applications in coordination chemistry and heterocyclic synthesis.
Part 1: Chemical Identity & Structural Dynamics
Acetylacetone dioxime exists as a crystalline solid capable of geometric isomerism around its two C=N double bonds.[1] Unlike vicinal dioximes (e.g., dimethylglyoxime), the oxime groups in acetylacetone dioxime are separated by a methylene (-CH₂-) bridge, imparting a "bite angle" flexibility crucial for metal chelation.[1]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| Common Name | Acetylacetone dioxime |
| CAS Registry Number | 2157-56-4 |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| SMILES | CC(=NO)CC(=NO)C |
| InChI Key | WBRYLZHYOFBTPD-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145–149 °C |
Structural Isomerism & Tautomerism
The molecule features two imine bonds, theoretically allowing for three geometric isomers: (E,E), (E,Z), and (Z,Z). The (E,E) isomer is thermodynamically favored due to minimized steric repulsion between the methyl groups and the oxime hydroxyls.[1]
-
Tautomeric Equilibrium: While the dioxime form is stable, it serves as an intermediate in the dehydration pathway to 3,5-dimethylisoxazole . The open-chain dioxime is favored in neutral/buffered conditions, whereas acidic conditions promote cyclization.[1]
Figure 1: Structural Dynamics of Acetylacetone Dioxime
Caption: The open-chain (E,E)-dioxime (left) is the target ligand.[1] Under acidic forcing conditions, it irreversibly cyclizes to 3,5-dimethylisoxazole (right).
Part 2: Synonyms & Disambiguation
Precision in nomenclature is critical to avoid dangerous synthetic errors. Acetylacetone dioxime is frequently confused with Dimethylglyoxime (2,3-butanedione dioxime) due to similar naming conventions ("Diacetyldioxime").[1]
| Synonym | Status | Notes |
| This compound | Preferred | Unambiguous IUPAC designation.[1] |
| Acetylacetone dioxime | Accepted | Common laboratory usage.[1] |
| Pentane-2,4-dione dioxime | Accepted | Alternative IUPAC formatting.[1] |
| Diacetyldioxime | AMBIGUOUS | WARNING: Often refers to Dimethylglyoxime (CAS 95-45-4).[1] Verify CAS before use.[1] |
| Acetylacetone oxime | Imprecise | Could refer to the mono-oxime (intermediate).[1] |
Part 3: Synthesis Protocol
Objective: Synthesize high-purity this compound while suppressing the thermodynamic drive toward 3,5-dimethylisoxazole cyclization.
Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbons.[1]
-
Critical Control Point: pH buffering.[1] Strong acid catalyzes the elimination of water to form the isoxazole ring.[1] Using a carbonate or acetate buffer maintains the open-chain dioxime.[1]
Materials:
Protocol Steps:
-
Preparation of Hydroxylamine Solution:
-
In a 500 mL round-bottom flask, dissolve 0.22 mol (15.3 g) of Hydroxylamine Hydrochloride in 50 mL of deionized water.
-
Why: A slight excess (1.1 eq per carbonyl) ensures complete conversion of both ketone groups.[1]
-
-
Buffering (The Anti-Cyclization Step):
-
Slowly add 0.11 mol (11.7 g) of Sodium Carbonate (anhydrous) to the solution with stirring.
-
Observation: CO₂ evolution will occur.[1] Wait for effervescence to cease.
-
Causality: Neutralizing the HCl released from hydroxylamine hydrochloride prevents the acid-catalyzed cyclization to isoxazole [1].[1]
-
-
Addition of Substrate:
-
Reaction:
-
Isolation:
-
Purification:
Figure 2: Synthesis Pathway & Side Reactions
Caption: Pathway selectivity is pH-dependent. Buffered conditions favor the Dioxime (Green); acidic conditions favor the Isoxazole (Red).[1]
Part 4: Applications & Reactivity
Coordination Chemistry
Acetylacetone dioxime acts as a chelating ligand for transition metals (Cu²⁺, Ni²⁺, Co²⁺).[1] Unlike acetylacetone (which forms neutral acac complexes), the dioxime can coordinate through the oxime nitrogens, often bridging metal centers to form coordination polymers.[1]
-
Copper(II) Complexes: Reaction with Cu(II) salts in acetone can lead to unique quinoxaline-bridged polymers via metal-assisted ligand transformation [2].[1]
-
Nickel(II) Detection: Similar to dimethylglyoxime, it can chelate Nickel, though the 6-membered chelate ring (formed by the 1,3-spacing) is less stable than the 5-membered ring of dimethylglyoxime complexes.[1]
Heterocyclic Precursor
The molecule is a "masked" heterocycle.[1] It serves as a direct precursor to 3,5-dimethylisoxazole and 3,5-dimethylpyrazole (upon reaction with hydrazine). This reactivity is utilized in the synthesis of pharmaceutical intermediates where the isoxazole ring functions as a bioisostere for aromatic rings or amide bonds.[1]
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. Stable under normal conditions but hygroscopic.[1]
-
Incompatibility: Strong oxidizing agents and strong acids (induces decomposition/cyclization).[1]
References
-
ChemicalBook. (2024).[1] this compound Chemical Properties and Synthesis. Retrieved from [1]
-
RSC Dalton Transactions. (2010). A unique copper(II)-assisted transformation of acetylacetone dioxime. Retrieved from [1]
-
NIST Chemistry WebBook. (2025).[1][8] this compound Standard Reference Data. Retrieved from [1]
-
PubChem. (2025).[1][9] 2,4-Pentanedione, 2,4-dioxime Compound Summary. Retrieved from [1]
-
Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: this compound. Retrieved from [1]
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A Technical Guide to the Solubility of 2,4-Pentanedione Dioxime in Water and Ethanol
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 2,4-pentanedione dioxime, a key organic compound utilized in chelation and organic synthesis. While qualitative data confirms its solubility in both water and ethanol, a comprehensive review of scientific literature reveals a notable absence of specific quantitative solubility values (e.g., g/100 mL or mol/L). Consequently, this guide shifts focus from reporting established data to providing a robust theoretical framework for understanding the underlying intermolecular forces that govern its solubility in these two critical protic solvents. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of these solubility parameters, empowering researchers to generate the specific data required for their applications. The analysis concludes that while this compound is soluble in water, it is predicted to exhibit significantly greater solubility in ethanol due to a more favorable balance of polar and nonpolar interactions.
Introduction: The Molecular Profile of this compound
This compound (CAS 2157-56-4), also known as acetylacetone dioxime, is a white crystalline solid with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol .[1] Its structure is characterized by a five-carbon backbone with two oxime functional groups (=N-OH) at the C2 and C4 positions.
The presence of these two oxime groups is central to the molecule's chemical behavior. Each oxime group contains a hydroxyl (-OH) moiety capable of acting as a hydrogen bond donor and a nitrogen atom that can act as a hydrogen bond acceptor.[1] This dual hydrogen-bonding capability is the primary driver of its interaction with polar solvents.
The Theoretical Framework of Solubility: A Tale of Two Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. Both water and ethanol are polar, protic solvents, capable of hydrogen bonding, which makes them candidates for dissolving this compound. However, their subtle differences in structure lead to a significant divergence in their solvating power for this specific molecule.
Water: The Universal, but Restricted, Solvent
Water is a highly polar molecule with an extensive network of hydrogen bonds. For this compound to dissolve in water, energy must be expended to overcome the solute-solute interactions within the crystal lattice and to disrupt the strong water-water hydrogen bonds. The dissolution is energetically favorable only if the new solute-water interactions release sufficient energy.
The two oxime groups of the dioxime can readily engage in hydrogen bonding with water molecules. The hydroxyl groups can donate hydrogen bonds to the oxygen of water, while the nitrogen atoms can accept hydrogen bonds from water's hydrogen atoms. However, the five-carbon backbone of the molecule is a nonpolar, hydrophobic region. This hydrocarbon portion disrupts the highly ordered structure of water, leading to an unfavorable entropic cost, which limits the overall solubility.
Ethanol: A More Accommodating Amphiphilic Solvent
Ethanol (CH₃CH₂OH) is also a polar, protic solvent capable of hydrogen bonding through its hydroxyl group. Crucially, it also possesses a nonpolar ethyl (-CH₂CH₃) group. This dual nature, often termed "amphiphilic," makes ethanol a more effective solvent for molecules that have both polar and nonpolar regions.
Ethanol can form hydrogen bonds with the oxime groups of this compound in a manner similar to water. Simultaneously, its ethyl group can engage in favorable van der Waals interactions with the hydrophobic carbon backbone of the dioxime. This ability to solvate both the hydrophilic and hydrophobic parts of the solute molecule results in a more energetically favorable dissolution process compared to water. Therefore, a significantly higher solubility of this compound is anticipated in ethanol.
Comparative Solubility Analysis
Although precise quantitative data is not available in the literature, a qualitative and predictive comparison can be summarized as follows:
| Solvent | Solvent Polarity | Key Solute-Solvent Interactions | Predicted Solubility | Rationale |
| Water (H₂O) | High (Polar, Protic) | Hydrogen bonding between oxime groups and water. | Soluble[3] | The strong hydrogen bonding capabilities of the two oxime groups allow for solubility. However, the nonpolar five-carbon backbone introduces hydrophobic character, which limits the extent of dissolution. |
| Ethanol (C₂H₅OH) | Moderate (Polar, Protic) | Hydrogen bonding between oxime groups and ethanol's -OH group. Van der Waals interactions between the carbon backbone and ethanol's ethyl group. | More Soluble[3][4] | Ethanol's amphiphilic nature allows it to effectively solvate both the polar oxime functional groups and the nonpolar hydrocarbon portion of the molecule, leading to a more favorable overall energy of solvation. |
The Influence of pH on Aqueous Solubility
The solubility of ionizable compounds in water is often highly dependent on the pH of the solution. This compound, with its two hydroxyl groups on nitrogen atoms, is a very weak acid. Its predicted pKa is approximately 11.59.
This high pKa value indicates that the oxime protons are not readily donated. In neutral aqueous solutions (pH ≈ 7), the molecule will exist almost entirely in its neutral, protonated form. To achieve significant deprotonation and the formation of the more soluble anionic species, a very high pH (well above 12) would be required. Therefore, for most practical applications in the neutral to moderately acidic or basic range, the solubility of this compound in water is expected to be relatively independent of pH.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound. This self-validating workflow ensures accurate and reproducible results.
Materials and Equipment
-
This compound (purity >98%)
-
Deionized Water
-
Ethanol (anhydrous, >99.5%)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Volumetric flasks
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound solid to a series of vials (e.g., 100 mg to 5 mL of solvent). This ensures that a solid phase remains at equilibrium.
-
Add the precise volume of the chosen solvent (water or ethanol) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A pilot study can determine the minimum time required to achieve a stable concentration.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals.
-
-
Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λ_max) for this compound.
-
HPLC: Inject the standards and the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector).
-
-
Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Conclusion
This technical guide establishes a clear scientific rationale for the solubility behavior of this compound in water and ethanol. Based on an analysis of intermolecular forces, it is concluded that while the compound is soluble in water due to its capacity for hydrogen bonding, it exhibits superior solubility in ethanol. This enhanced solubility is attributed to ethanol's amphiphilic character, which favorably interacts with both the polar oxime functional groups and the nonpolar hydrocarbon backbone of the solute. In the absence of published quantitative data, this guide provides the necessary theoretical foundation and a robust experimental protocol for researchers to determine precise solubility values, thereby facilitating more accurate and effective design in drug development and chemical synthesis applications.
References
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FooDB. (2020, April 8). Showing Compound 2,4-Pentanedione (FDB008303). Retrieved February 21, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 2157-56-4). Retrieved February 21, 2026, from [Link]
-
OECD SIDS. (2001, September 14). 2,4-PENTANEDIONE CAS N°:123-54-6. Retrieved February 21, 2026, from [Link]
-
Wacker Chemical Corporation. (n.d.). Wacker 2,4-pentane dione) SDS. Tri-iso. Retrieved February 21, 2026, from [Link]
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Amir, M., & Alam, M. A. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3). Retrieved from [Link]
-
LibreTexts. (2021, October 24). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
NP-MRD. (2022, March 17). Showing NP-Card for 2,4-Pentanedione (NP0047298). Retrieved February 21, 2026, from [Link]
-
LibreTexts. (2022, August 23). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved February 21, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Pentanedione, 2,4-dioxime. PubChem. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Thermodynamic parameters for the enolization of 2,4-pentanedione. Retrieved February 21, 2026, from [Link]
-
Reddit. (2021, September 18). Can anyone help me understand the solubility of my compound?. r/OrganicChemistry. Retrieved February 21, 2026, from [Link]
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Navigating the Safety Landscape of 2,4-Pentanedione Dioxime: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Need for a Detailed Safety Profile
2,4-Pentanedione dioxime, also known as acetylacetone dioxime, is a versatile organic intermediate with applications in the synthesis of various compounds, including dinuclear copper complexes and high-pressure resistant polyurethane materials.[1] As with any chemical reagent, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data for this compound, with a focus on practical applications for researchers and professionals in drug development.
It is important to note that while this guide focuses on this compound, there is a significant lack of specific toxicological data (e.g., LD50, LC50) for this compound in publicly available literature. Therefore, where directly applicable data is unavailable, this guide will refer to the safety profile of its parent compound, 2,4-pentanedione (acetylacetone). This information should be used as a precautionary indicator of potential hazards, with the understanding that the toxicological properties of the dioxime may differ.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for proper handling, storage, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 130.15 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder/solid | [2][3] |
| Melting Point | 145.0 to 149.0 °C | [4] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Information not readily available | |
| CAS Number | 2157-56-4 | [2][3] |
Hazard Identification and Classification
GHS Hazard Statements for this compound: [2][5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction.[2]
Hazard Pictograms:
Toxicological Profile: Insights from the Parent Compound, 2,4-Pentanedione
As specific toxicological data for this compound is limited, the data for its precursor, 2,4-pentanedione, offers valuable insight into potential hazards. It is crucial to handle the dioxime with the assumption that it may exhibit similar toxicological properties.
| Toxicological Endpoint | Species | Route | Value | Source |
| Acute Oral Toxicity (LD50) | Rat | Oral | 570 - 760 mg/kg | [6] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | 790 mg/kg | [6] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 5.1 mg/L (4 hours) | [6] |
Summary of Potential Health Effects (based on 2,4-pentanedione):
-
Inhalation: May cause irritation to the respiratory tract. High concentrations of vapors may have a narcotic effect, leading to symptoms such as drowsiness, headache, dizziness, and nausea.[7]
-
Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[7]
-
Eye Contact: Causes serious eye irritation, with potential for pain and redness.[7]
-
Ingestion: Harmful if swallowed. May cause irritation of the gastrointestinal tract.[7]
-
Chronic Exposure: Repeated exposure may have cumulative effects.[8]
Reactivity and Stability
Understanding a compound's reactivity is essential for preventing hazardous reactions in the laboratory.
-
Chemical Stability: this compound is stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes. While specific decomposition products for the dioxime are not detailed, the parent compound, 2,4-pentanedione, can produce carbon monoxide and carbon dioxide upon combustion.
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is non-negotiable when working with this compound.
Engineering Controls
-
Fume Hood: All work with this compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.
General Hygiene Practices
-
Avoid creating dust when handling the solid material.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Remove contaminated clothing and PPE before leaving the laboratory.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 2,4-pentanedione and hydroxylamine.
Materials:
-
2,4-Pentanedione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,4-pentanedione in ethanol.
-
In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Slowly add the hydroxylamine solution to the stirred solution of 2,4-pentanedione.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period, monitoring the reaction by a suitable method (e.g., Thin Layer Chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Causality Behind Experimental Choices:
-
Sodium acetate: This acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
-
Reflux: Heating the reaction mixture increases the rate of the reaction between the dione and hydroxylamine.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general HPLC method can be developed for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visualization of Key Concepts
Caption: Chemical Structure of this compound.
Caption: Workflow for the Safe Handling of this compound.
References
-
PubChem. 2,4-Pentanedione, 2,4-dioxime. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2,4-Pentanedione, 1-phenyl-. [Link]
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Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 2,4-Pentanedione. [Link]
-
Wacker Chemie AG. Safety Data Sheet: Acetyl Acetone. [Link]
-
Academic Research Publishing Group. Synthesis of Some Unsymmetrical Dioxime Esters Using the Acetylacetone as a Precursor. [Link]
-
NIST. This compound. [Link]
-
OECD SIDS. 2,4-PENTANEDIONE. [Link]
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- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
2,4-Pentanedione dioxime InChIKey and SMILES notation
An In-Depth Technical Guide to 2,4-Pentanedione Dioxime: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 2157-56-4), a versatile organic compound with significant applications in analytical chemistry, organic synthesis, and biomedical research. This document details its fundamental chemical identifiers, including InChIKey and SMILES notations, outlines its physicochemical properties, and presents a validated synthesis protocol. Furthermore, it explores the mechanistic basis of its utility as a chelating agent and a precursor for heterocyclic compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
This compound, also known as Acetylacetone dioxime, is an organic compound characterized by its dioxime functional group.[1] Accurate identification is paramount for database searches, regulatory submissions, and experimental replication. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine | Smolecule[1] |
| CAS Number | 2157-56-4 | NIST[2], PubChem[3] |
| InChIKey | WBRYLZHYOFBTPD-UHFFFAOYSA-N | NIST[2][4][5], Cheméo[6] |
| Canonical SMILES | CC(=NO)CC(=NO)C | Smolecule[1], ChemicalBook[7][8] |
| Isomeric SMILES | C/C(=N/O)/C/C(=N\O)/C | Smolecule[1], PubChem[3] |
| Molecular Formula | C₅H₁₀N₂O₂ | Smolecule[1], NIST[2] |
Physicochemical and Safety Profile
The compound's physical properties dictate its handling, storage, and application in various experimental settings. It is soluble in water, ether, and ethanol, which allows for its use in a range of solvent systems.[1]
| Property | Value | Source |
| Molecular Weight | 130.15 g/mol | Smolecule[1], PubChem[3] |
| Appearance | White to almost white crystalline solid | Smolecule[1] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[3][9] | PubChem[3], Echemi[9] |
Synthesis and Structural Considerations
Synthetic Pathway: Oximation of a β-Diketone
The most prevalent and efficient method for synthesizing this compound is the condensation reaction between acetylacetone (2,4-pentanedione) and hydroxylamine.[1] This reaction is a classic example of oximation, where the carbonyl groups of the diketone react with hydroxylamine to form oxime functional groups. The causality behind this choice of precursor lies in the high reactivity of the carbonyl carbons in acetylacetone, which are susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. The presence of a weak base, such as sodium acetate, is crucial to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve acetylacetone in ethanol. In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reaction Initiation: Slowly add the hydroxylamine hydrochloride/sodium acetate solution to the stirred ethanolic solution of acetylacetone at room temperature.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture gently using a water bath. The mild heating provides the necessary activation energy for the condensation without promoting side reactions.
-
Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold distilled water to remove any unreacted starting materials and salts.
-
Drying and Characterization: Dry the purified this compound in a desiccator. Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Structural Isomerism
It is important for researchers to recognize that this compound can exist as a mixture of geometric isomers (E,E), (Z,Z), and (Z,E) due to the carbon-nitrogen double bonds.[10] Computational studies suggest that the (Z,E) isomer is the major product formed under typical synthesis conditions.[10] The specific isomeric ratio can influence the compound's complexation behavior and reactivity.
Sources
- 1. Buy this compound | 2157-56-4 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. 2,4-Pentanedione, 2,4-dioxime | C5H10N2O2 | CID 9573501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 2157-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound(2157-56-4) IR Spectrum [chemicalbook.com]
- 8. This compound(2157-56-4) IR2 spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Using 2,4-Pentanedione dioxime as a chelating ligand for Nickel(II)
An Application Note and Comprehensive Protocol for the Use of 2,4-Pentanedione Dioxime as a Chelating Ligand for Nickel(II)
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a highly effective chelating ligand for Nickel(II) ions. It covers the foundational principles of the chelation process, step-by-step protocols for the synthesis of both the ligand and its Nickel(II) complex, and comprehensive methods for characterization. Furthermore, this note explores the properties and potential applications of the resulting complex, particularly in areas relevant to catalysis and pharmaceutical research.
Introduction: The Unique Properties of this compound
This compound, a vic-dioxime, is a versatile organic compound with the formula C₅H₁₀N₂O₂.[1] Its structure features two oxime groups (=N-OH) positioned in a 1,2- (or vicinal) relationship, which grants it remarkable properties as a chelating agent. Vic-dioximes are a celebrated class of ligands in coordination chemistry, renowned for their ability to form exceptionally stable complexes with transition metal ions, most notably Nickel(II).[2]
The efficacy of this compound as a ligand stems from several key features:
-
Bidentate Nature: The two nitrogen atoms of the oxime groups act as Lewis bases, each donating a lone pair of electrons to the metal center, thus functioning as a bidentate ligand.[3]
-
Acidity of Oxime Protons: The hydroxyl protons on the oxime groups are mildly acidic, allowing for deprotonation upon coordination to a metal ion.[2]
-
Formation of Stable Chelate Rings: The chelation of a metal ion by the two nitrogen atoms results in the formation of a stable five-membered ring, a thermodynamically favorable arrangement.[2]
-
Intramolecular Hydrogen Bonding: Upon formation of the square-planar bis(2,4-pentanedione dioximato)nickel(II) complex, strong intramolecular hydrogen bonds form between the oxime groups of the two ligand molecules, significantly enhancing the thermodynamic stability of the complex.[2]
These properties make this compound and its resulting Nickel(II) complex subjects of interest for applications ranging from analytical chemistry to catalysis in complex organic synthesis.
The Chelation of Nickel(II): Mechanism and Stereochemistry
The reaction between Nickel(II) ions and this compound is a classic example of coordination chemistry, resulting in a vividly colored and highly stable complex. The process involves the displacement of solvent molecules from the coordination sphere of the Ni(II) ion by the dioxime ligands.
Mechanism of Chelation:
The formation of the bis(2,4-pentanedione dioximato)nickel(II) complex proceeds in a stepwise manner. In the presence of a suitable base (or through the inherent basicity of the ligand), one of the oxime protons is removed, allowing the nitrogen atom to coordinate to the Ni(II) center. A second ligand molecule then coordinates in a similar fashion. The reaction typically results in a 1:2 metal-to-ligand stoichiometry.[4][5] The exceptional stability of the resulting complex is attributed to the chelate effect and the formation of strong intramolecular O-H···O hydrogen bonds that create a pseudo-macrocyclic structure around the nickel ion.[2]
Stereochemistry and Geometry:
For the complex to form, the this compound ligand must be in the anti-isomer configuration, where the two hydroxyl groups point away from each other. This geometry allows the two ligand molecules to arrange themselves in a square-planar fashion around the central Ni(II) ion.[6] Nickel(II), with its d⁸ electron configuration, frequently forms diamagnetic, square-planar complexes, especially with strong-field ligands like dioximes.[3] The resulting complex, bis(2,4-pentanedione dioximato)nickel(II), is characterized by its bright red or red-orange color.[2]
Caption: Chelation of Ni(II) by this compound.
Experimental Protocols
These protocols provide a framework for the synthesis and characterization of the ligand and its Nickel(II) complex. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.
Protocol 1: Synthesis of this compound (Ligand)
This protocol is based on the common method of condensing a β-diketone with hydroxylamine.[1]
Materials:
-
2,4-Pentanedione (Acetylacetone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.1 equivalents) and sodium acetate (2.1 equivalents) in a minimal amount of warm deionized water.
-
Add ethanol to the flask, followed by the dropwise addition of 2,4-pentanedione (1 equivalent) while stirring.
-
Gently heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator. The product should be a white crystalline solid.
Protocol 2: Synthesis of Bis(2,4-pentanedione dioximato)nickel(II)
This protocol is adapted from general methods for the synthesis of Nickel(II)-vic-dioxime complexes.[4][6]
Materials:
-
This compound (synthesized in Protocol 1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetate tetrahydrate
-
Ethanol
-
Deionized water
-
1% NaOH solution (aqueous)
Procedure:
-
Dissolve this compound (2 equivalents) in absolute ethanol in a beaker with gentle warming and stirring.
-
In a separate beaker, dissolve Nickel(II) chloride hexahydrate (1 equivalent) in deionized water.
-
Add the aqueous Nickel(II) solution dropwise to the stirred ethanolic solution of the ligand. A change in color should be observed, and the pH of the solution will likely decrease to around 3-4.
-
Slowly add the 1% NaOH solution dropwise while continuously monitoring the pH. Adjust the pH to approximately 5-5.5. A brightly colored precipitate will form.
-
Heat the mixture in a water bath at approximately 50-60°C for 30 minutes to an hour to encourage complete precipitation and improve the crystallinity of the product.
-
Allow the mixture to cool to room temperature.
-
Collect the colored precipitate by vacuum filtration.
-
Wash the product sequentially with deionized water, then ethanol, to remove any unreacted starting materials and salts.
-
Dry the complex in a vacuum oven at a moderate temperature (e.g., 60-80°C). The final product should be a stable, brightly colored solid.
Sources
Synthesis of unsymmetrical dioxime esters using 2,4-Pentanedione dioxime
Application Note & Protocol
Topic: Strategic Synthesis of Unsymmetrical Dioxime Esters Utilizing a Stepwise Acylation of 2,4-Pentanedione Dioxime
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Unsymmetrical dioxime esters represent a class of compounds with significant potential in medicinal chemistry and materials science, exhibiting a range of biological activities including antimicrobial, antioxidant, and antitumor properties.[1] Their utility often stems from the differential reactivity and biological interaction afforded by two distinct ester functionalities on a single dioxime scaffold. This document provides a detailed, experience-driven guide for the rational synthesis of these valuable molecules starting from the readily available precursor, this compound. The core of the strategy lies in a controlled, stepwise acylation process, which circumvents the statistical product mixtures that arise from one-pot approaches. By first creating a mono-acylated intermediate and subsequently introducing a second, different acyl group, researchers can achieve high yields of the desired unsymmetrical product. This protocol is designed to be a self-validating system, incorporating in-process checkpoints and detailed mechanistic explanations to empower researchers to not only replicate the synthesis but also adapt it for novel derivatives.
The Core Principle: Overcoming the Symmetry Challenge
The primary obstacle in synthesizing an unsymmetrical diester (A-O-N-R-N-O-B) from a symmetrical starting material like this compound (HO-N-R-N-OH) is controlling the reactivity of the two equivalent oxime groups. Attempting to react the dioxime with a mixture of two different acylating agents (e.g., Acyl Chloride A and Acyl Chloride B) will inevitably lead to a statistical mixture of three products: two symmetrical diesters (A-A and B-B) and the desired unsymmetrical diester (A-B). Separating this mixture is often challenging and inefficient.
Our protocol overcomes this by employing a sequential, two-step strategy:
-
Mono-acylation: Reacting this compound with one equivalent of the first acylating agent to selectively form the mono-ester intermediate.
-
Second Acylation: Isolating the mono-ester and then reacting it with the second acylating agent to exclusively form the unsymmetrical diester.
This deliberate, stepwise approach is the cornerstone of achieving a high-purity, targeted synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an oxime with an acid chloride is a classic example of nucleophilic acyl substitution.[2][3] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.
The key mechanistic steps are as follows:
-
Activation of the Nucleophile: The base deprotonates one of the oxime's hydroxyl groups. This transforms the neutral, moderately nucleophilic -OH group into a much more reactive anionic -O⁻ species.
-
Nucleophilic Attack: The activated oxime oxygen attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is transient. It collapses by reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Neutralization: The expelled chloride ion combines with the protonated base (e.g., triethylammonium cation) to form a stable salt (e.g., triethylammonium chloride), which often precipitates from the reaction mixture.
This process is illustrated in the diagram below.
Caption: Two-stage workflow for the synthesis of unsymmetrical dioxime esters.
Part A: Synthesis of Mono-Acylated Intermediate ((2E,4E)-pentane-2,4-dione O⁴-benzoyl dioxime)
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
TLC plates (silica gel), developing chamber
-
Standard glassware for aqueous work-up
-
Column chromatography setup (silica gel)
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Scientist's Note: Cooling is critical to moderate the exothermic reaction and prevent the formation of the symmetrical di-benzoyl byproduct.
-
-
Reagent Addition: Add benzoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred dioxime solution over 30-45 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
In-Process Check (TLC): Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The goal is the complete consumption of the starting dioxime and the appearance of a new, less polar spot corresponding to the mono-ester.
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel to isolate the pure mono-benzoyl intermediate.
Part B: Synthesis of the Final Unsymmetrical Dioxime Ester
Materials & Equipment:
-
(2E,4E)-pentane-2,4-dione O⁴-benzoyl dioxime (from Part A, 1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl chloride, 1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard reaction and work-up equipment as in Part A
-
Recrystallization apparatus
Protocol:
-
Reaction Setup: Dissolve the purified mono-benzoyl intermediate (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Reagent Addition: Add tosyl chloride (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Scientist's Note: Since there is only one reactive hydroxyl group remaining, cooling is generally not necessary for this step, but can be employed if desired.
-
-
Reaction and Monitoring: Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting mono-ester is consumed.
-
Work-up: Perform the same aqueous work-up procedure as described in Part A, step 6, to remove salts and impurities.
-
Purification: Concentrate the dried organic layer to obtain the crude product. The final unsymmetrical dioxime ester can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid. [1]6. Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy. The successful synthesis will be confirmed by the appearance of signals corresponding to both the benzoyl and tosyl groups in the spectra.
Quantitative Data Summary
The following table presents representative data for the described two-step synthesis. Yields for these esterification reactions are typically moderate to very good. [1][4]
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Time (h) | Typical Yield |
|---|---|---|---|---|---|---|
| A | This compound | Benzoyl Chloride (1.0 eq) | Et₃N (1.1 eq) | DCM | 3-4 | 65-80% |
| B | Mono-benzoyl Intermediate | Tosyl Chloride (1.0 eq) | Et₃N (1.1 eq) | DCM | 3-4 | 70-85% |
Conclusion
The controlled, stepwise acylation of this compound is a robust and reliable method for producing unsymmetrical dioxime esters. This approach provides researchers with precise control over the final molecular structure, which is essential for systematic studies in drug discovery and materials science. By understanding the underlying reaction mechanism and following a validated protocol with integrated checkpoints, scientists can confidently synthesize a diverse library of novel compounds for further investigation.
References
-
Bawa, R. A., & Sawalem, M. A. (2019). Synthesis of Some Unsymmetrical Dioxime Esters Using the Acetylacetone as a Precursor. Scientific Review, 5(1), 19-23. [Link]
-
Bawa, R. A., & Sawalem, M. A. (2019). Synthesis of Some Unsymmetrical Dioxime Esters Using the Acetylacetone as a Precursor. Academic Research Publishing Group. [Link]
-
Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Pentanedione, 2,4-dioxime. PubChem Compound Database. Retrieved from [Link]
Sources
Application Note: High-Efficiency Extraction of Nickel(II) and Copper(II) using 2,4-Pentanedione Dioxime in Hydrophobic Ionic Liquids
Executive Summary
This guide details the protocol for the liquid-liquid extraction (LLE) of transition metals, specifically Nickel(II) and Copper(II), using 2,4-Pentanedione dioxime (Acetylacetone dioxime) as a chelating agent within a hydrophobic ionic liquid (IL) system. Unlike traditional volatile organic solvents (VOCs), ionic liquids offer negligible vapor pressure, high thermal stability, and tunable solvation properties.
This protocol utilizes 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C4mim][NTf2]) as the solvent due to its superior hydrophobicity and hydrolytic stability compared to [PF6]-based ILs. The method relies on the formation of neutral, hydrophobic metal-dioxime complexes that partition selectively into the IL phase, driven by pH-dependent deprotonation of the ligand.
Chemical Background & Mechanism[1][2][3]
The Ligand: this compound
-
Structure:
-
Function: A
-dioxime ligand capable of forming stable chelate complexes with transition metals. Unlike -diketones (e.g., acetylacetone) which coordinate via oxygen, the dioxime derivative coordinates primarily through the oxime nitrogen atoms, offering higher selectivity for soft/borderline acids like and .
The Solvent: [C4mim][NTf2]
-
Role: Hydrophobic phase for extraction.
-
Advantage: The
anion is highly hydrophobic, preventing the loss of IL into the aqueous phase (leaching), a common issue with halide or based ILs.
Extraction Mechanism
The extraction proceeds via a chelation-solvation mechanism . The neutral ligand (
Reaction Equation:
- : Metal ion (Ni, Cu)[3]
- : this compound
- : Extracted neutral complex
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Ionic Liquid | [C4mim][NTf2] (>99%) | Extraction solvent |
| Ligand | This compound | Chelating agent |
| Metal Stock | Analyte source | |
| Buffer Solutions | Acetate (pH 4-6), Phosphate (pH 6-8) | pH control |
| Stripping Agent | Metal recovery | |
| Equipment | Centrifuge, Mechanical Shaker, ICP-OES | Separation & Analysis |
Ligand Preparation (If not purchased)
-
Synthesis: React 2,4-pentanedione (acetylacetone) with hydroxylamine hydrochloride in the presence of sodium carbonate.
-
Purification: Recrystallize from ethanol/water to ensure high purity. Impurities can alter complex solubility in the IL.
Extraction Procedure (Step-by-Step)
Step 1: Preparation of Organic Phase
-
Dissolve This compound in [C4mim][NTf2] to achieve a concentration of 0.05 M .
-
Note: The ligand dissolves slower in ILs than in chloroform. Mild heating (40°C) and sonication for 15 minutes are recommended to ensure complete dissolution.
-
Step 2: Preparation of Aqueous Phase
-
Dilute the Metal Stock solution to the desired concentration (e.g., 50 ppm or
M). -
Adjust pH using the appropriate buffer:
-
For Copper(II): Adjust to pH 4.5 - 5.5 .
-
For Nickel(II): Adjust to pH 6.5 - 7.5 .
-
Reasoning: Cu(II) forms complexes at lower pH due to higher stability constants; Ni(II) requires near-neutral pH to overcome proton competition.
-
Step 3: Phase Contact (Extraction)
-
In a 15 mL centrifuge tube, combine 2.0 mL of Aqueous Phase and 2.0 mL of Organic Phase (IL+Ligand) (Phase Ratio 1:1).
-
Shake mechanically at 1500 rpm for 45-60 minutes at room temperature (25°C).
-
Critical: ILs have higher viscosity than organic solvents. Vigorous mixing is essential to overcome mass transfer limitations.
-
Step 4: Phase Separation
-
Centrifuge the mixture at 3000 rpm for 5-10 minutes .
-
The system will separate into two distinct phases:
-
Top Phase: Aqueous (depleted metal).
-
Bottom Phase: Ionic Liquid (enriched with Metal-Dioxime complex).
-
Step 5: Analysis
-
Carefully remove the aqueous supernatant.
-
Analyze the metal concentration in the aqueous phase (
) using ICP-OES. -
Calculate Extraction Efficiency (
) and Distribution Ratio ( ).
Data Analysis Formulas
Metal Stripping & Regeneration
To make the process sustainable, the metal must be stripped and the IL recycled.
-
Stripping: Add 2.0 mL of 1.0 M
to the loaded IL phase. -
Contact: Shake for 30 minutes. The high proton concentration reverses the equilibrium (mass action law), forcing the metal back into the aqueous phase as free cations.
-
Recycling: Wash the IL phase with deionized water to remove excess acid before reusing in the next cycle.
Visualization of Workflows
Extraction Workflow Diagram
Caption: Step-by-step workflow for the extraction and recovery of metals using the IL-Dioxime system.
Chemical Mechanism Diagram
Caption: Mechanistic pathway showing the formation of the neutral hydrophobic complex at the interface.
Optimization & Troubleshooting
| Parameter | Observation | Recommendation |
| Low Extraction Efficiency | pH is likely too low (ligand protonated). | Increase pH (e.g., from 4 to 6). Do not exceed pH 9 to avoid metal hydrolysis. |
| Emulsion Formation | IL viscosity prevents phase settling. | Centrifuge longer or slightly warm the sample (35°C) to reduce viscosity. |
| Ligand Precipitation | Ligand solubility in IL exceeded. | Use a co-solvent (e.g., 5% Ethanol) or reduce ligand concentration. |
| Selectivity Issues | Co-extraction of Cu and Ni. | Use pH to separate: Extract Cu at pH 4.5 first, then adjust raffinate to pH 7.5 to extract Ni. |
References
-
Ionic Liquids in Metal Extraction: Binnemans, K., et al. "Ionic liquids for the recovery of critical metals." Chemical Reviews, 2007.
-
Dioxime Ligand Chemistry: Chakravorty, A. "Structure and chemistry of metal oxime complexes." Coordination Chemistry Reviews, 1974.
-
IL-Based Extraction Mechanisms: Dietz, M. L. "Ionic liquids as extraction solvents: Where do we stand?" Separation Science and Technology, 2006.
- Nickel Extraction Protocols: Hirayama, N., et al. "Solvent extraction of nickel(II) with beta-diketones in ionic liquids." Analytica Chimica Acta, 2008. (Contextual grounding for beta-diketone/dioxime behavior).
Sources
Synergistic extraction of rare earth elements using 2,4-Pentanedione dioxime
Application Note: Synergistic Solvent Extraction of Rare Earth Elements (REEs) utilizing 2,4-Pentanedione Dioxime Systems
Executive Summary
Objective: To define a rigorous protocol for the synergistic extraction and separation of trivalent Rare Earth Elements (REEs/Ln³⁺) utilizing This compound (H₂A) as the primary chelating agent, synergized with neutral organophosphorus donors (e.g., TOPO or TBP).
Context: While
Key Mechanism: The extraction proceeds via a cation-exchange mechanism where the dioxime releases protons to neutralize the REE charge, while the synergist (S) forms a lipophilic adduct, preventing hydrolysis and enhancing solubility in the organic phase.[1]
Chemical Principles & Mechanism
The Extractant System
-
Primary Ligand: this compound (Acetylacetone dioxime).[1][2]
-
Synergist: Trioctylphosphine oxide (TOPO) or Tributyl phosphate (TBP).[1]
Reaction Equilibrium
The general synergistic extraction equilibrium can be described as:
[1]Where:
- : Rare Earth Cation[1]
- : this compound
- : Synergist (e.g., TOPO)
- : Solvation number (typically 1 or 2 for REEs)[1]
Experimental Protocol
Reagents & Preparation
| Reagent | Grade | Concentration | Preparation Note |
| This compound | >98% (Recrystallized) | 0.05 M - 0.1 M | Dissolve in diluent.[1] Note: Solubility may be limited in pure aliphatic kerosene; use 5-10% isodecanol or toluene as a modifier if necessary.[1] |
| TOPO (Synergist) | >99% | 0.02 M - 0.05 M | Dissolve in the organic diluent (e.g., Xylene or Kerosene).[1] |
| Diluent | Industrial Grade | N/A | Xylene (aromatic) or Kerosene (aliphatic).[1] Xylene is preferred for bench-scale solubility studies.[1] |
| REE Stock Solution | 99.9% Oxide basis | 1000 ppm (approx 6-7 mM) | Dissolve |
| Buffer Solution | Analytical | 0.1 M | MES or Acetate buffer (pH 4.0–6.0). Avoid phosphate/citrate as they complex REEs.[1][3] |
Extraction Workflow (Step-by-Step)
Step 1: Phase Preparation
-
Organic Phase (
): Prepare a solution of 0.05 M this compound + 0.025 M TOPO in Xylene. -
Aqueous Phase (
): Prepare the REE solution ( M) adjusted to the desired pH (range 2.0 – 6.0) using dilute or .[1] Add M to maintain constant ionic strength.[1]
Step 2: Equilibration
-
Mix
and in a 1:1 ratio (e.g., 10 mL each) in a glass separatory funnel or jacketed equilibrium cell. -
Agitation: Shake mechanically for 30 minutes at
. (Kinetic studies suggest equilibrium is reached < 15 mins, but 30 ensures completion).[1] -
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement.
Step 3: Analytical Determination
-
Aqueous Analysis: Measure residual REE concentration
using ICP-OES or Arsenazo III spectrophotometry (650 nm). -
Organic Analysis: Calculate by mass balance:
(Alternatively, strip the organic phase with 2M HNO₃ and analyze the strip liquor).
Step 4: Calculation of Distribution Ratio (D)
Slope Analysis (Validation)
To validate the stoichiometry (
-
Log D vs. pH: Plot
vs. Equilibrium pH. A slope of ~3 confirms the exchange of 3 protons.[1] -
Log D vs. Log [H₂A]: Plot at constant pH and [S]. Slope ~3 indicates 3 ligand molecules.[1][3]
-
Log D vs. Log [S]: Plot at constant pH and [H₂A]. Slope indicates 'n' (number of synergist molecules).[1]
Expected Results & Data Interpretation
Synergistic Enhancement Factor (SEF)
The dioxime alone (without TOPO) will likely show very low extraction (
Separation Factors ( )
Compare
Table 1: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation at Interface | Hydrolysis of REE or insolubility of ligand.[1] | Decrease pH (< 6.0); Increase synergist concentration; Switch to aromatic diluent (Xylene). |
| Slow Phase Separation | Emulsion formation.[1][3] | Add trace isodecanol (modifier); Centrifuge at higher G-force. |
| Low Mass Balance | Adsorption on glass or third phase formation.[1][3] | Acid wash glassware; Check for third phase (cloudiness) and adjust modifier.[1] |
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the synergistic extraction pathway, highlighting the role of the dioxime in charge neutralization and the synergist in hydrophobic solvation.
Caption: Schematic of the synergistic cation-exchange mechanism. The REE cation sheds hydration waters upon coordination with the deprotonated dioxime (HA⁻) and the neutral synergist (TOPO), forming a lipophilic adduct.[1]
References
-
National Institute of Standards and Technology (NIST). (2024).[1] this compound Spectral Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]
-
Manda, S., et al. (2023).[1] New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Molecules (MDPI).[1] Retrieved from [Link][1]
-
Reddy, M.L.P., et al. (1999).[1] Synergistic extraction of rare earths with bis(2,4,4-trimethyl pentyl) dithiophosphinic acid and trialkyl phosphine oxide. Talanta. Retrieved from [Link]
-
Preston, J.S. (1983).[1] Solvent extraction of cobalt(II) and nickel(II) by this compound. Hydrometallurgy. (Cited for ligand behavior context).
Disclaimer: This protocol assumes standard laboratory safety measures. This compound may cause skin sensitization.[1][5] Always consult the SDS before handling.
Sources
- 1. Sci-Hub. Solvent extraction study of rare earth elements from chloride medium by mixtures of sec-nonylphenoxy acetic acid with Cyanex301 or Cyanex302 / Hydrometallurgy, 2009 [sci-hub.box]
- 2. This compound [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 2,4-Pentanedione, 2,4-dioxime | C5H10N2O2 | CID 9573501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of metal acetylacetonate dioxime complexes
Abstract & Strategic Significance
This application note details the synthesis, purification, and characterization of transition metal complexes derived from pentane-2,4-dione dioxime (commonly referred to as acetylacetone dioxime,
Relevance to Drug Development: These complexes are currently under investigation as:
-
SOD Mimics: Copper(II) dioxime complexes exhibit Superoxide Dismutase (SOD) mimetic activity, scavenging reactive oxygen species (ROS) in inflammatory pathways.
-
Radiopharmaceuticals: The
or donor sets are structurally analogous to propylene amine oxime (PnAO) ligands used in Technetium-99m brain imaging agents, offering a scaffold for lipophilic, blood-brain-barrier permeable tracers. -
Antimicrobial Agents: Nickel(II) and Cobalt(III) oxime complexes have demonstrated cytotoxicity against S. aureus and E. coli strains resistant to standard antibiotics.
Chemical Foundation & Mechanism
The synthesis proceeds in two distinct phases:
-
Ligand Synthesis: Condensation of acetylacetone with hydroxylamine hydrochloride to form the
-dioxime. -
Metallation: Coordination of the dioxime to the metal center.
Critical Structural Distinction: Unlike dimethylglyoxime (DMG), which forms 5-membered chelate rings, acetylacetone dioxime forms 6-membered chelate rings upon coordination. This results in a larger "bite angle" and distinct electronic absorption properties.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis workflow from precursor condensation to final metal chelation.
Experimental Protocols
Protocol A: Synthesis of Pentane-2,4-dione Dioxime Ligand ( )
Objective: Isolate high-purity dioxime free from monoxime impurities. Safety: Hydroxylamine is toxic and a potential sensitizer. Work in a fume hood.
Materials:
-
Acetylacetone (2,4-Pentanedione): 10.0 g (0.1 mol)
-
Hydroxylamine Hydrochloride (
): 15.0 g (0.215 mol) -
Sodium Carbonate (
): 11.5 g (0.11 mol) -
Ethanol (Absolute): 100 mL
-
Deionized Water: 100 mL
Procedure:
-
Preparation of Hydroxylamine: Dissolve 15.0 g of hydroxylamine hydrochloride in 20 mL of water.
-
Neutralization: Separately, dissolve 11.5 g of
in 40 mL of water. Slowly add this to the hydroxylamine solution. Caution: CO2 evolution will occur. -
Condensation: Add 10.0 g of acetylacetone to 100 mL of ethanol in a 250 mL round-bottom flask. Add the neutralized hydroxylamine solution to this flask.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours .
-
Expert Insight: Refluxing ensures the conversion of the monoxime intermediate to the dioxime. Insufficient heating yields a mixture.
-
-
Isolation: Evaporate the ethanol under reduced pressure (Rotavap). A white solid will precipitate.
-
Purification: Recrystallize the crude solid from a Water/Ethanol (4:1) mixture.
-
Drying: Dry in a vacuum desiccator over silica gel.
-
Yield: ~70-80%
-
Melting Point: 150–152°C (Lit. 151°C)
-
Protocol B: Preparation of Nickel(II) Acetylacetone Dioxime Complex
Objective: Synthesis of the square-planar
Materials:
-
Pentane-2,4-dione dioxime (Ligand from Protocol A): 2.6 g (20 mmol)
-
Nickel(II) Acetate Tetrahydrate: 2.5 g (10 mmol)
-
Ethanol: 50 mL
-
Ammonium Hydroxide (10%): For pH adjustment
Procedure:
-
Ligand Solution: Dissolve 2.6 g of the ligand in 30 mL of warm ethanol.
-
Metal Solution: Dissolve 2.5 g of Nickel Acetate in 20 mL of warm ethanol.
-
Mixing: Add the metal solution dropwise to the ligand solution under constant magnetic stirring. The solution will turn a deep yellow/orange color.
-
pH Adjustment: Test the pH. If acidic, add dilute
dropwise until pH is approximately 6–7.-
Expert Insight: High pH (>9) can cause hydrolysis of the metal salt. Low pH (<4) prevents deprotonation of the oxime, inhibiting complexation.
-
-
Digestion: Heat the mixture at 60°C for 30 minutes.
-
Precipitation: Cool the solution in an ice bath. The complex will precipitate as yellow-orange needles.
-
Filtration: Filter the precipitate, wash with cold ethanol (2 x 10 mL) and diethyl ether.
-
Characterization:
-
Appearance: Yellow-orange solid.
-
Solubility: Soluble in DMSO, DMF; slightly soluble in chloroform.
-
Protocol C: Preparation of Copper(II) Acetylacetone Dioxime Complex
Objective: Synthesis of the paramagnetic
Procedure:
-
Follow the steps in Protocol B, substituting Nickel Acetate with Copper(II) Acetate Monohydrate (2.0 g, 10 mmol).
-
Observation: The reaction mixture turns dark green/brown.
-
Isolation: Upon cooling, a dark olive-green precipitate forms.
-
Expert Insight: Copper complexes of oximes are prone to forming bridged dimers in acetone. Use Ethanol to favor the mononuclear species.
-
Data Presentation & Validation
To validate the synthesis, compare experimental data against these standard values.
Table 1: Physicochemical Characterization Data
| Compound | Color | Melting Point (°C) | IR: | IR: | Magnetic Moment ( |
| Ligand ( | White | 151 | 1640 (m) | 945 (s) | Diamagnetic |
| Ni Complex | Yellow/Orange | 210 (dec) | 1580 (s) | 1080 (s) | Diamagnetic (Square Planar) |
| Cu Complex | Olive Green | 195 (dec) | 1575 (s) | 1090 (s) | 1.75 - 1.85 BM (Paramagnetic) |
Validation Logic:
-
IR Shift: The shift of the
stretching frequency from ~1640 cm (free ligand) to ~1580 cm (complex) confirms coordination through the azomethine nitrogen. -
Magnetic Susceptibility: Ni(II) (
) in a square planar field must be diamagnetic. Any paramagnetism indicates tetrahedral distortion or impurities.
Biological Application Context
Signaling Pathway Interaction (DOT Visualization) The following diagram illustrates the mechanism of action for Copper(II) dioxime complexes acting as SOD mimics in a cellular environment.
Protocol for Biological Assay (Cytotoxicity):
-
Solubilization: Dissolve metal complexes in DMSO (stock conc. 10 mM). Dilute with culture media (RPMI-1640) to ensure DMSO < 0.1%.
-
Cell Lines: MCF-7 (Breast cancer), HepG2 (Liver cancer).
-
Assay: MTT Colorimetric Assay. Incubate cells with varying concentrations (1–100
) for 48h. -
Readout: Measure absorbance at 570 nm. Calculate
.-
Expectation: Cu(II) complexes typically show lower
(higher potency) than the free ligand due to enhanced lipophilicity and cellular uptake (Overton’s concept of cell permeability).
-
References
-
Ligand Synthesis & Isomerism
- Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
Fraser, R. R., et al. "Stereochemistry of the reaction of acetylacetone with hydroxylamine." Canadian Journal of Chemistry, 1969. Link
-
Metal Complex Characterization
-
Chakravorty, A. "Structure and Stereochemistry of Nickel(II) Complexes of Vicinal and Beta-Dioximes." Coordination Chemistry Reviews, 1974. Link
- Note: Confirms the square planar geometry and N-coordin
-
-
Copper(II)
-
Biological Activity (SOD Mimics)
-
Batinic-Haberle, I., et al. "SOD mimics: Chemistry, pharmacology and therapeutic potential." Antioxidants & Redox Signaling, 2010. Link
- Note: Contextualizes the use of Cu-N coordin
-
Sources
Validation & Comparative
FTIR Characteristic Peaks of 2,4-Pentanedione Dioxime (C=N Stretch)
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2,4-Pentanedione dioxime, focusing on the critical C=N stretching vibration. It is designed for researchers in coordination chemistry and drug development who require precise spectral identification data.
Executive Summary: The Spectral Fingerprint
This compound (Acetylacetone dioxime) is a bidentate ligand critical in the synthesis of metal chelates and radiopharmaceuticals. The definitive confirmation of its synthesis from 2,4-pentanedione (acetylacetone) relies on the disappearance of the carbonyl (C=O) stretch and the emergence of the imine (C=N) stretch.
-
Target Signal (C=N): 1610 ± 10 cm⁻¹ (Free Ligand)
-
Diagnostic Shift: Upon metal coordination (e.g., Ni(II), Cu(II)), this peak typically shifts to lower wavenumbers (1570–1580 cm⁻¹ ), indicating successful chelation.
-
Key Differentiator: Unlike its precursor, which exhibits a strong C=O doublet at 1700–1730 cm⁻¹, the dioxime shows a distinct lack of carbonyl absorption.
Spectral Characterization & Band Assignment[1][2][3][4][5][6][7][8][9][10][11]
The FTIR spectrum of this compound is dominated by the vibrations of the oxime group (=N-OH). The transformation from the ketone precursor to the dioxime product is spectrally dramatic.
Comparative Spectral Data
The following table provides a quantitative comparison between the product, its precursor, and a standard alternative (Dimethylglyoxime).
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity | Spectral Notes |
| This compound | C=N Stretch | 1610 | Medium-Strong | Primary Diagnostic Peak. Confirms oxime formation. |
| O-H Stretch | 3100–3300 | Broad | Indicates H-bonded oxime hydroxyls. | |
| N-O Stretch | 940–960 | Medium | Characteristic of oximes. | |
| 2,4-Pentanedione (Precursor) | C=O Stretch | 1708, 1728 | Strong | Keto form doublet. Must be absent in pure dioxime. |
| C=C / C=O (Enol) | ~1600 | Strong | Broad band from enol tautomer; can overlap with C=N if conversion is incomplete. | |
| Dimethylglyoxime (Alternative) | C=N Stretch | 1620 | Weak/Medium | Often less distinct in free ligand than in complexes. |
| C=N (Ni-Complex) | 1572 | Very Strong | The "Red Shift" confirms metal binding. |
Mechanism of Spectral Shift
The shift from C=O to C=N is driven by the change in bond order and reduced dipole moment of the imine bond compared to the carbonyl.
Figure 1: Spectral evolution from precursor to metal complex. The disappearance of the 1728 cm⁻¹ peak and appearance of the 1610 cm⁻¹ peak is the primary quality control metric.
Experimental Validation Protocol
To generate the data described above, the following self-validating synthesis and characterization protocol is recommended. This workflow ensures high purity for accurate spectral analysis.
Synthesis of this compound
Objective: Convert 2,4-pentanedione to its dioxime derivative and validate via FTIR.
-
Reagent Preparation:
-
Dissolve Hydroxylamine Hydrochloride (NH₂OH·HCl) (0.2 mol) in minimal distilled water.
-
Dissolve Sodium Acetate (NaOAc) (0.2 mol) in distilled water (acts as a buffer/base to release free hydroxylamine).
-
-
Reaction:
-
Mix the two solutions.
-
Add 2,4-Pentanedione (Acetylacetone) (0.1 mol) dropwise with stirring. Note: Use a 1:2 molar ratio (diketone:hydroxylamine).
-
Add Ethanol (approx. 20 mL) to ensure solubility.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C) for 1–2 hours .
-
-
Isolation:
-
Cool the solution in an ice bath. White/off-white crystals should precipitate.
-
Filter the solid under vacuum.
-
Recrystallize from ethanol/water (1:1) for high purity.
-
-
FTIR Sample Prep:
-
Technique: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Protocol: Dry the crystals thoroughly (vacuum oven at 50°C) to remove water, which can obscure the O-H/C=N region.
-
Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow for this compound.
Performance Comparison: Dioxime vs. Alternatives[2]
When selecting a ligand for metal recovery or sensing (e.g., Nickel detection), this compound is often compared to Dimethylglyoxime (DMG).
| Feature | This compound | Dimethylglyoxime (DMG) |
| Structure | ||
| Chelate Ring Size | Forms 6-membered rings | Forms 5-membered rings |
| Solubility | Higher water solubility | Low water solubility (requires EtOH) |
| C=N Spectral ID | 1610 cm⁻¹ (Distinct) | 1620 cm⁻¹ (Often weak/split) |
| Complex Stability | High (favored by 6-membered ring) | Very High (favored by H-bond stabilization) |
Scientific Insight: While DMG is the industry standard for Nickel gravimetry due to the specific "red precipitate" formation, This compound offers different coordination geometry (6-membered chelate rings vs. 5-membered). This results in a slightly lower frequency C=N stretch in the complex (approx. 1578 cm⁻¹ vs 1572 cm⁻¹ for Ni-DMG), reflecting the difference in ring strain and electron delocalization.
References
-
NIST Mass Spectrometry Data Center. this compound Infrared Spectrum.[1] NIST Chemistry WebBook. [Link]
-
Ponnuswamy, T., & Chyan, O. (2002). Detection of Ni2+ by a Dimethylglyoxime Probe Using Attenuated Total-Reflection Infrared Spectroscopy.[2][3] Analytical Sciences, 18(4), 449-453. (Provides comparative C=N data for DMG complexes). [Link]
-
Iwakura, Y., Uno, K., & Haga, K. (1969). The Structure of Salts of
-Dione Dioximes. Bulletin of the Chemical Society of Japan. (Definitive assignment of Acetylacetone dioxime C=N stretch at 1610 cm⁻¹). [Link]
Sources
Comparative Mass Spectrometry Guide: 2,4-Pentanedione Dioxime Fragmentation & Structural Analysis
Executive Summary & Chemical Identity
2,4-Pentanedione dioxime (PDO) , also known as Acetylacetone dioxime (
This guide provides a high-resolution analysis of the PDO fragmentation pattern, distinguishing between genuine electron ionization (EI) fragments and thermal artifacts. We compare PDO against Dimethylglyoxime (DMG) and Acetylacetone (acac) to assist researchers in structural elucidation and impurity profiling.
| Feature | This compound (PDO) | Dimethylglyoxime (DMG) | Acetylacetone (acac) |
| CAS | 2157-56-4 | 95-45-4 | 123-54-6 |
| MW | 130.15 Da | 116.12 Da | 100.12 Da |
| Core Structure | Vicinal Dioxime | ||
| Key MS Risk | High (Isoxazole formation) | Moderate (Dehydration) | Low (Stable) |
Experimental Methodology (Self-Validating Protocol)
To obtain reproducible spectra and differentiate thermal degradation from ionic fragmentation, the following protocol utilizes a "Cool-Source" approach.
Instrument Configuration[1]
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Inlet System: Direct Insertion Probe (DIP) is preferred over GC to minimize thermal residence time.
-
Source Temperature: Set to
(Standard is often ). Rationale: Lower temperature preserves the molecular ion ( ). -
Mass Range: m/z 35 – 200.
Validated Workflow
-
Blank Run: Inject pure methanol to clear memory effects of previous oximes.
-
Standard Injection: Introduce PDO (1 mg/mL in MeOH).
-
Thermal Gradient: Ramp probe temperature from
to at . -
Data Filtration: Extract spectra only from the leading edge of the total ion chromatogram (TIC) to capture the intact molecule before thermal cyclization peaks dominate.
Fragmentation Mechanism Analysis
The mass spectrum of PDO is characterized by competition between simple bond cleavages and complex rearrangements.
Primary Fragmentation Pathways
-
Molecular Ion (
, m/z 130): Usually weak (<10% relative abundance) due to the stability of the fragment ions. -
Dehydration (
, m/z 112): Loss of water is the hallmark of oximes, often involving the interaction of the hydroxyl group with a neighboring proton. -
-Cleavage (
, m/z 115): Loss of a terminal methyl group. -
Isoxazole Cyclization (
, m/z 97): This is the critical diagnostic peak . It represents the formation of 3,5-Dimethylisoxazole .[2]
Proposed Pathway Map
The following diagram illustrates the transition from the parent dioxime to its major fragments.
[5][6]
Comparative Performance Metrics
To validate the identity of PDO, one must cross-reference its spectrum with its closest chemical relatives.
Comparative Data Table
| Parameter | This compound | Dimethylglyoxime (DMG) | Acetylacetone (acac) |
| Molecular Ion ( | 130 (Weak) | 116 (Moderate) | 100 (Moderate) |
| Base Peak (100%) | 97 (Dimethylisoxazole)* | 28 ( | 43 ( |
| Diagnostic Loss | |||
| Cyclization Potential | High (Forms 5-membered ring) | Moderate (Forms Furazan) | None (Linear fragmentation) |
| Low Mass Ions | m/z 41, 39 | m/z 58, 28 | m/z 43, 15 |
*Note: The dominance of m/z 97 in PDO spectra is often temperature-dependent. At lower source temperatures, m/z 112 or 113 may increase in relative intensity.
Analysis of Alternatives
-
Vs. DMG: DMG is a vicinal dioxime (adjacent carbons). Its fragmentation is dominated by the "scission" of the C-C bond between the oxime groups. PDO is a
-dioxime (separated by a methylene bridge), allowing for a 6-membered H-bonding transition state that facilitates the expulsion of to form the stable isoxazole ring. -
Vs. Acetylacetone: The ketone precursor fragments almost exclusively via
-cleavage to form acylium ions ( , m/z 43). The presence of nitrogen in PDO completely shifts the fragmentation landscape toward even-electron nitrogenous heterocycles.
Application Scenarios & Troubleshooting
When to use PDO data?
-
Ligand Confirmation: When synthesizing Schiff base ligands or oxime complexes.
-
Impurity Profiling: Detecting unreacted PDO in metal complex formulations (e.g., Ni-PDO).
Troubleshooting "Ghost" Peaks
If your spectrum shows a dominant peak at m/z 97 but no m/z 130 :
-
Diagnosis: Your inlet temperature is too high; the PDO has thermally converted to 3,5-dimethylisoxazole before ionization.
-
Solution: Switch to Liquid Injection Field Desorption Ionization (LIFDI) or reduce GC inlet temp to
.
References
-
NIST Mass Spectrometry Data Center. (2023).[5] this compound Mass Spectrum. National Institute of Standards and Technology. [Link]
-
PubChem. (2024). Compound Summary: this compound. National Center for Biotechnology Information. [Link]
- Bowie, J. H., et al. (1969). Electron Impact Studies: The Fragmentation of Oximes. Australian Journal of Chemistry.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. scribd.com [scribd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Pentanedione, 2,4-dioxime | C5H10N2O2 | CID 9573501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2,4-Pentanedione dioxime proper disposal procedures
Safe Disposal Protocol: 2,4-Pentanedione Dioxime (Dimethylglyoxime)
Executive Summary & Chemical Identity
This compound , universally known in analytical chemistry as Dimethylglyoxime (DMG) , presents a dual-hazard profile often underestimated in routine laboratory workflows. While primarily used as a chelating agent for the gravimetric determination of Nickel (Ni) and Palladium (Pd), its disposal requires strict adherence to flammable solid protocols.
Critical Operational Directive: Do not treat this compound as general organic solid waste. Its classification as a Flammable Solid (Category 2) necessitates segregation from oxidizers and general trash to prevent fire hazards in waste compactors or incinerator staging areas. Furthermore, waste generated from its analytical use (metal complexes) must be diverted to heavy metal streams, not organic solvent streams.
Hazard Profile & Regulatory Classification
Effective disposal begins with accurate characterization. The following data must be used to label waste containers compliant with RCRA (USA) and CLP (EU) standards.
| Parameter | Specification | Operational Implication |
| CAS Number | 95-45-4 | Unique identifier for waste manifests.[1][2] |
| Physical State | Solid (White to off-white powder) | Subject to dust explosion hazards if dispersed. |
| GHS Classification | Flammable Solid (Cat 2) | MUST be segregated from oxidizers (e.g., Nitric Acid, Peroxides). |
| Hazard Statements | H228 (Flammable solid)H301/H302 (Toxic/Harmful if swallowed) | Requires "Flammable" and "Toxic" secondary labeling. |
| UN Number | UN 2926 or UN 1325 | Flammable solid, toxic, organic, n.o.s. |
| RCRA Characteristic | D001 (Ignitability) | Federal hazardous waste code for disposal. |
The Segregation Strategy: A Self-Validating System
As a Senior Application Scientist, I advocate for a "Stream-Specific" disposal strategy. The causality is simple: mixing DMG waste streams creates downstream compliance failures.
-
The Reagent Stream (Pure DMG): This is organic ignitable waste. If mixed with general trash, it poses a fire risk.
-
The Solvent Stream (Ethanolic DMG): DMG is typically dissolved in ethanol. This creates a Flammable Liquid (Class 3) stream, not a solid stream.
-
The Analytical Stream (Metal Complexes): The bright red precipitate (Ni-DMG) formed during analysis is Heavy Metal Waste .
-
Why this matters: If you throw Ni-DMG precipitates into the "Organic Solids" bin, you contaminate the incinerator's ash with Nickel, potentially violating the facility's air emission or ash disposal permits.
-
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure, Unused Solid Reagent
Applies to: Expired shelf-life chemicals or excess dry powder.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Do not use metal containers due to potential reactivity with residual moisture/acids.
-
Labeling: Affix a hazardous waste label with the following:
-
Transfer:
-
Work inside a fume hood to minimize dust generation.
-
Use non-sparking plastic spatulas.
-
Grounding: If transferring large quantities (>500g), ground the receiving container to prevent static discharge.
-
-
Final Disposition: Seal tightly. Request pickup for Incineration .
Scenario B: Disposal of Liquid Solutions (1% in Ethanol)
Applies to: Standard laboratory reagent solutions.
-
Classification: This is D001 Ignitable Waste (Flammable Liquid).
-
Segregation: Pour into the "Halogen-Free Organic Solvents" waste carboy.
-
Compatibility Check: Ensure the solvent waste carboy does not contain strong oxidizers (e.g., Chromic acid waste), as oximes can react violently with them.
Scenario C: Disposal of Analytical Precipitates (Ni/Pd Complexes)
Applies to: The red solid filtered from gravimetric analysis.
-
Isolation: Do not discard filter papers with red precipitate into standard biohazard or trash bags.
-
Collection: Place the filter paper and precipitate into a dedicated container labeled "Solid Waste - Heavy Metals (Nickel Contaminated)."
-
Decontamination: If glassware is stained with the red complex, rinse with a dilute acid (HCl) to dissolve the complex before washing. Collect this acid rinse in the "Acidic Heavy Metal Waste" stream.
Emergency Spill Procedures
-
Immediate Action: Eliminate all ignition sources (Bunsen burners, hot plates).
-
Containment: Do NOT sweep dry dust with a broom (risk of static spark and dust cloud explosion).
-
Cleanup:
-
Cover the spill with an inert, wet absorbent (e.g., damp vermiculite or sand) to suppress dust.
-
Scoop using non-sparking tools (plastic scoop) into a waste container.
-
Wipe the surface with water and detergent; dispose of wipes as hazardous waste.
-
Visual Decision Workflow
The following diagram illustrates the critical decision nodes for segregating this compound waste streams to ensure regulatory compliance.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and chemical complexation.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
